![molecular formula C15H13FN6 B4170048 7-(4-fluorophenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170048.png)
7-(4-fluorophenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
7-(4-fluorophenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, commonly known as TTP488, is a small molecule drug candidate that has been studied for its potential therapeutic effects in treating Alzheimer's disease. TTP488 has shown promising results in preclinical studies, and its mechanism of action is believed to involve the inhibition of neuroinflammation.
Wirkmechanismus
TTP488 is believed to work by inhibiting the activation of the receptor for advanced glycation end products (RAGE), which is involved in the inflammatory response in the brain. By inhibiting RAGE activation, TTP488 may reduce neuroinflammation and protect against neuronal damage in Alzheimer's disease.
Biochemical and Physiological Effects
TTP488 has been shown to have anti-inflammatory effects in the brain, reducing the levels of pro-inflammatory cytokines and chemokines. TTP488 has also been shown to reduce amyloid beta accumulation in the brain, a hallmark of Alzheimer's disease pathology. In addition, TTP488 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TTP488 is that it has shown promising results in preclinical studies, suggesting that it may have therapeutic potential for Alzheimer's disease. However, one limitation is that TTP488 has not yet been tested in humans, so its safety and efficacy in humans are not yet known. In addition, TTP488 may have off-target effects that could limit its usefulness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on TTP488. One direction is to further investigate the safety and efficacy of TTP488 in humans, with the goal of developing it as a therapeutic agent for Alzheimer's disease. Another direction is to investigate the potential therapeutic effects of TTP488 in other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Finally, future research could focus on identifying the molecular targets of TTP488 and the mechanisms by which it exerts its effects in the brain.
Wissenschaftliche Forschungsanwendungen
TTP488 has been studied extensively for its potential therapeutic effects in Alzheimer's disease. Preclinical studies have shown that TTP488 can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. TTP488 has also been studied for its potential therapeutic effects in other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
7-(4-fluorophenyl)-5-pyridin-3-yl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6/c16-12-5-3-10(4-6-12)14-8-13(11-2-1-7-17-9-11)18-15-19-20-21-22(14)15/h1-7,9,13-14H,8H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRMYILFXONHGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NN=NN2C1C3=CC=C(C=C3)F)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.